Benzyl-PEG7-NHBoc

PROTAC linker length optimization ternary complex cooperativity targeted protein degradation

Benzyl-PEG7-NHBoc (molecular weight 515.64 g/mol, formula C26H45NO9) is a monodisperse heterobifunctional polyethylene glycol linker featuring a benzyl-protected terminus and a tert-butyloxycarbonyl-protected amine on the opposite end. The compound belongs to the PEG-based PROTAC linker class and is specifically utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), where it serves as a flexible spacer connecting E3 ubiquitin ligase ligands to target protein ligands.

Molecular Formula C26H45NO9
Molecular Weight 515.6 g/mol
Cat. No. B11937711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG7-NHBoc
Molecular FormulaC26H45NO9
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1
InChIInChI=1S/C26H45NO9/c1-26(2,3)36-25(28)27-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-7-5-4-6-8-24/h4-8H,9-23H2,1-3H3,(H,27,28)
InChIKeyWGQRHFBHRTUZNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl-PEG7-NHBoc for PROTAC Linker Procurement: Core Specifications and Procurement Baseline


Benzyl-PEG7-NHBoc (molecular weight 515.64 g/mol, formula C26H45NO9) is a monodisperse heterobifunctional polyethylene glycol linker featuring a benzyl-protected terminus and a tert-butyloxycarbonyl-protected amine on the opposite end . The compound belongs to the PEG-based PROTAC linker class and is specifically utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), where it serves as a flexible spacer connecting E3 ubiquitin ligase ligands to target protein ligands [1]. The molecule comprises seven ethylene glycol repeating units providing a defined spacer length, with the Boc protecting group being stable under neutral and basic conditions but readily cleavable under acidic treatment (e.g., trifluoroacetic acid) to expose the reactive primary amine for downstream conjugation [2].

Why Benzyl-PEG7-NHBoc Cannot Be Interchanged with Generic PEG Linkers in PROTAC Development


PEG linkers in PROTAC design are not passive tethers; linker length and composition function as conformational tuners that determine whether the E3 ligase and target protein achieve the mutual orientation necessary for productive ubiquitination and subsequent degradation [1]. Empirical structure-activity relationship studies demonstrate that degradation efficiency exhibits significant linker-length dependence, with certain target protein/E3 ligase pairs showing a defined optimal spacer distance that cannot be recapitulated by substituting an arbitrary PEG chain of different length [2]. Furthermore, the benzyl terminus provides orthogonal stability under conditions where alternative protecting groups may undergo premature cleavage or side reactions during multi-step PROTAC assembly, directly impacting synthetic yield and final product purity . Consequently, substituting Benzyl-PEG7-NHBoc with PEG3, PEG5, PEG8, or other in-class analogs risks both suboptimal ternary complex formation and compromised synthetic workflow integrity.

Quantitative Differentiation Evidence: Benzyl-PEG7-NHBoc vs. Closest Analogs and Alternatives


Linker Length Optimization: PEG7 Occupies the Empirically Validated Mid-Range Sweet Spot for Ternary Complex Formation

In PROTAC design, the progression from PEG4 through PEG8 linkers has been shown to enhance ternary complex residence time by up to an order of magnitude, with linker length directly modulating the conformational ensemble available for productive E3 ligase-target protein engagement [1]. Systematic linker optimization studies across multiple target classes reveal that cell-based degradation activity exhibits pronounced length dependence, with PEG-based linkers of intermediate length (PEG6-PEG7) frequently representing the optimal balance between the constrained rigidity of shorter spacers and the excessive entropic penalty of longer chains [1][2]. The seven-unit PEG chain provides a defined end-to-end distance capable of spanning the inter-protein distances (typically exceeding 3 nm) required for ternary complex formation, while maintaining sufficient conformational flexibility to accommodate small domain motions without destabilizing the protein-protein interface [1]. This positions Benzyl-PEG7-NHBoc within the empirically validated mid-range that medicinal chemistry campaigns frequently identify as the narrow activity window where cooperativity is optimized.

PROTAC linker length optimization ternary complex cooperativity targeted protein degradation

Protecting Group Orthogonality: Benzyl vs. Fmoc Terminus for Sequential PROTAC Assembly

Benzyl-PEG7-NHBoc features a benzyl-protected terminus that provides orthogonal stability relative to base-labile protecting groups such as Fmoc . The benzyl group remains fully stable under the basic conditions (e.g., 20% piperidine in DMF) routinely employed for Fmoc deprotection during solid-phase peptide synthesis, whereas an Fmoc-terminated analog would undergo simultaneous deprotection with peptide-bound Fmoc groups, eliminating orthogonal control . This orthogonality enables sequential deprotection strategies where the Boc group is removed first under acidic conditions (e.g., 95% TFA, 30 minutes) to functionalize one terminus, while the benzyl group remains intact for subsequent hydrogenolytic cleavage to expose a hydroxyl for further modification [1]. In contrast, Fmoc-PEG5-NHBoc or Fmoc-PEG7-NHBoc analogs would expose both amine functionalities under identical basic conditions, restricting synthetic flexibility.

orthogonal protecting groups solid-phase synthesis PROTAC linker functionalization

PEG7 Chain Length: Enhanced Solubility vs. Shorter PEG Linkers in Aqueous Bioconjugation

The water solubility of PEG linkers increases proportionally with chain length due to the cumulative hydrogen-bonding capacity of additional ether oxygen atoms along the polymer backbone [1]. Benzyl-PEG7-NHBoc, containing seven ethylene glycol units, provides enhanced aqueous solubility relative to shorter PEG linkers such as PEG3, PEG4, or PEG5 [1][2]. This solubility advantage translates directly to improved handling during aqueous bioconjugation steps, reduced aggregation of PROTAC intermediates, and potentially enhanced bioavailability of the final degrader molecule . The hydrophilic PEG7 spacer partially offsets the lipophilic contribution of the benzyl terminus, maintaining a favorable overall solubility profile for downstream conjugation in aqueous buffer systems.

PEG linker solubility aqueous bioconjugation PROTAC physicochemical properties

Boc Deprotection Kinetics: Quantitative Cleavage Efficiency for Stepwise PROTAC Functionalization

The tert-butyloxycarbonyl protecting group in Benzyl-PEG7-NHBoc undergoes quantitative cleavage under acidic conditions, with established deprotection kinetics of 30 minutes in 95% trifluoroacetic acid to generate the free primary amine . This rapid and complete deprotection enables efficient stepwise functionalization of the linker without requiring extended reaction times that could compromise other sensitive functional groups in the growing PROTAC construct. The Boc group remains stable under neutral and basic conditions throughout storage and during initial synthetic manipulations, allowing the benzyl terminus to be modified first if desired . This contrasts with alternative protecting group strategies that may require harsher conditions or longer reaction times for complete deprotection.

Boc deprotection kinetics acid-labile protecting groups PROTAC linker functionalization

Storage Stability: Validated Long-Term Integrity Under Standard Laboratory Storage Conditions

Benzyl-PEG7-NHBoc demonstrates validated storage stability parameters with defined shelf-life specifications: powder form remains stable for 3 years when stored at -20°C, while solutions maintain integrity for 1 year at -80°C . These stability parameters are consistent with the general stability profile of PEG linkers, which do not undergo decomposition under standard laboratory storage conditions unless exposed to high temperatures with strong acids or alkalis [1]. The defined storage specifications provide procurement teams with clear guidelines for inventory management and long-term project planning, enabling bulk purchasing strategies without risk of compound degradation during extended storage periods.

PEG linker stability PROTAC reagent storage laboratory procurement logistics

Evidence-Based Application Scenarios: Where Benzyl-PEG7-NHBoc Delivers Verifiable Advantage


PROTAC Linker Optimization Campaigns Requiring Systematic Length Screening

For medicinal chemistry teams conducting systematic PROTAC linker length optimization, Benzyl-PEG7-NHBoc provides the PEG7-length control that occupies the empirically validated mid-range sweet spot between constrained PEG4 and highly flexible PEG8 linkers . Incorporating this linker alongside PEG4, PEG6, and PEG8 controls enables rapid identification of the optimal spacer length for a given target/E3 ligase pair without requiring custom synthesis of non-standard chain lengths. The benzyl terminus permits orthogonal deprotection strategies during multi-step assembly, facilitating parallel synthesis of linker-length variant libraries .

Multi-Step Sequential PROTAC Assembly Requiring Orthogonal Protecting Group Strategy

In synthetic workflows where sequential functionalization of the linker termini is required, Benzyl-PEG7-NHBoc offers distinct advantage over Fmoc-terminated alternatives . The benzyl group remains stable under the basic piperidine conditions used for Fmoc deprotection during solid-phase peptide synthesis, whereas an Fmoc-terminated linker would undergo simultaneous deprotection, compromising orthogonal control . This orthogonality enables researchers to first remove the Boc group under acidic conditions to conjugate an E3 ligase ligand, followed by hydrogenolytic cleavage of the benzyl group to expose a hydroxyl for target ligand attachment, without protecting group interference .

Hydrophobic Warhead Conjugation Requiring Enhanced Aqueous Solubility

When conjugating hydrophobic warheads or ligands that exhibit poor aqueous solubility, the seven-unit PEG chain in Benzyl-PEG7-NHBoc provides greater solubilizing capacity than shorter PEG linkers such as PEG3, PEG4, or PEG5 . The cumulative hydrogen-bonding capacity of seven ether oxygen atoms enhances solubility in aqueous bioconjugation media, reducing aggregation during coupling reactions and improving overall synthetic yield . This is particularly relevant for PROTACs targeting proteins with hydrophobic ligand-binding pockets where the conjugated ligand may otherwise precipitate during assembly.

PROTAC Library Synthesis with Batch-to-Batch Consistency Requirements

For laboratories synthesizing PROTAC libraries where batch-to-batch consistency is critical for reproducible SAR interpretation, Benzyl-PEG7-NHBoc offers validated long-term storage stability enabling bulk procurement from a single lot . The defined storage parameters (powder: 3 years at -20°C; solution: 1 year at -80°C) support inventory planning for multi-year degradation campaigns without compound integrity concerns . Bulk purchasing from a single synthesis batch eliminates the confounding variable of supplier lot-to-lot variability in linker quality, ensuring that observed differences in degradation activity reflect true SAR rather than linker batch artifacts .

Technical Documentation Hub

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